BTK Biochemical Potency: Head-to-Head Comparison Within Patent Family US20240083900
In the same biochemical BTK enzyme assay reported in patent US20240083900, 2,3-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (Example 99) achieved an IC50 of 1 nM, matching the potency of Example 79 (IC50 1 nM) and surpassing Example 236 (IC50 5.5 nM) by 5.5-fold [1][2]. The most potent compound in the series, Example 66, had an IC50 of <1 nM, establishing that Example 99 resides within the upper tier of potency across the patent's SAR landscape [2].
| Evidence Dimension | BTK biochemical enzyme inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 1 nM (Example 99) |
| Comparator Or Baseline | Example 66: IC50 <1 nM; Example 79: IC50 = 1 nM; Example 236: IC50 = 5.5 nM (all from US20240083900) |
| Quantified Difference | Target compound is equipotent to Example 79; 5.5-fold more potent than Example 236; approximately equipotent to Example 66 (upper bound <1 nM) |
| Conditions | Biochemical BTK enzyme inhibition assay as described in US20240083900 |
Why This Matters
Within-patent-family potency ranking enables direct, assay-condition-matched comparison, eliminating inter-laboratory variability and supporting structure-activity relationship (SAR)-driven selection for lead optimization or chemical probe development.
- [1] BindingDB. Ligand BDBM658441 (US20240083900, Example 99). BTK IC50: 1 nM. Accessed 2026. View Source
- [2] BindingDB. Ligands from US20240083900: BDBM658428 (Example 66, IC50 <1 nM); BDBM658433 (Example 79, IC50 1 nM); BDBM658410 (Example 236, IC50 5.5 nM). Accessed 2026. View Source
